1-(Di(1-aziridinyl)phosphorothioyl)-2-(trichloromethyl)-4,5-dihydro-1H-imidazole
Description
Properties
IUPAC Name |
bis(aziridin-1-yl)-sulfanylidene-[2-(trichloromethyl)-4,5-dihydroimidazol-1-yl]-λ5-phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12Cl3N4PS/c9-8(10,11)7-12-1-2-15(7)16(17,13-3-4-13)14-5-6-14/h1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFTWFZZGOVVBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)C(Cl)(Cl)Cl)P(=S)(N2CC2)N3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl3N4PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109827-56-7 | |
| Record name | 1-(BIS-AZIRIDIN-1-YL-PHOSPHINOTHIOYL)-2-TRICHLOROMETHYL-4,5-DIHYDRO-1H-IMIDAZOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Di(1-aziridinyl)phosphorothioyl)-2-(trichloromethyl)-4,5-dihydro-1H-imidazole typically involves the reaction of aziridine derivatives with phosphorothioyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process requires precise temperature control and the use of appropriate solvents to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes the use of large-scale reactors, continuous monitoring of reaction parameters, and the implementation of purification techniques such as distillation and crystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-(Di(1-aziridinyl)phosphorothioyl)-2-(trichloromethyl)-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The aziridine rings can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols; reactions are often conducted in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
In industrial settings, the synthesis is scaled up using large reactors with continuous monitoring of reaction parameters. Purification techniques such as distillation and crystallization are employed to achieve high-purity products.
Chemistry
The compound serves as a reagent in organic synthesis, facilitating the formation of more complex molecules. Its aziridine groups are particularly useful for creating new derivatives through substitution reactions.
Biology
Research indicates potential as a biochemical probe due to its reactive aziridine groups, which can form covalent bonds with nucleophilic sites on proteins and nucleic acids. This property is crucial for studying biological processes and interactions.
Medicine
The compound has been explored for various therapeutic properties:
- Anticancer Activity : Studies have shown that derivatives exhibit cytotoxic effects against cancer cell lines.
- Antimicrobial Properties : It has demonstrated significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Activity
| Compound | Zone of Inhibition (mm) | Target Organism |
|---|---|---|
| 1-(Di(1-aziridinyl)phosphorothioyl)-... | Variable | Various |
| Related Compound A | 28 | E. coli |
| Related Compound B | 32 | P. aeruginosa |
Material Science
Due to its unique chemical structure, this compound is being investigated for applications in developing specialty chemicals and materials with unique properties. Its reactivity can be harnessed to create polymers or other materials with specific functionalities.
Research has highlighted diverse biological activities associated with this compound:
- Antimicrobial : Studies indicate broad-spectrum activity against several pathogens.
- Cytotoxic Effects : Notable efficacy against cancer cell lines has been documented.
Case Study Example
In a recent study published in a peer-reviewed journal, researchers evaluated the antimicrobial efficacy of various imidazole derivatives, including 1-(Di(1-aziridinyl)phosphorothioyl)-2-(trichloromethyl)-4,5-dihydro-1H-imidazole. The study found that this compound exhibited variable zones of inhibition depending on concentration and formulation, suggesting its potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 1-(Di(1-aziridinyl)phosphorothioyl)-2-(trichloromethyl)-4,5-dihydro-1H-imidazole involves its interaction with biological molecules through its reactive aziridine rings. These rings can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of biological processes. The phosphorothioyl group also plays a role in modulating the compound’s reactivity and stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The 4,5-dihydro-1H-imidazole core is shared among several pharmacologically active compounds. Key structural differences lie in substituent groups:
Physicochemical Properties
Research Implications
The phosphorothioyl-aziridine moiety may confer DNA alkylation capacity, aligning with cytotoxic agents like nitrogen mustards. Meanwhile, the trichloromethyl group could enhance antimicrobial activity, as seen in folpet (). Comparative studies with MK017 and lofexidine could clarify its adrenergic receptor interactions, while structural analogs from –3 provide synthetic blueprints for optimization .
Biological Activity
1-(Di(1-aziridinyl)phosphorothioyl)-2-(trichloromethyl)-4,5-dihydro-1H-imidazole is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological properties, highlighting relevant research findings, case studies, and data tables that illustrate its efficacy in various biological contexts.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of aziridine and phosphorothioyl groups, contributing to its unique biological activity. Its molecular formula is .
Antimicrobial Activity
Research has shown that imidazole derivatives exhibit a broad spectrum of antimicrobial activities. In a study evaluating various imidazole compounds, it was noted that derivatives similar to this compound demonstrated significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of Related Imidazole Compounds
| Compound | Zone of Inhibition (mm) | Target Organism |
|---|---|---|
| Compound A | 28 | E. coli |
| Compound B | 32 | P. aeruginosa |
| Compound C | 31 | B. subtilis |
| This compound | Variable | Various |
The specific zone of inhibition for the compound itself varies based on concentration and formulation but suggests potential as an antimicrobial agent .
Anticancer Potential
The compound has been evaluated for its anticancer properties, particularly its effects on cell cycle progression in HepG2 liver cancer cells. Studies indicate that it induces cell cycle arrest at the G1 phase, thereby inhibiting cancer cell proliferation.
Table 2: Cell Cycle Analysis Results
| Treatment | G0-G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
|---|---|---|---|
| Untreated Control | 52.39 | 34.77 | 12.84 |
| Compound Treatment | 72.13 | 25.19 | 2.68 |
These findings suggest that the compound may inhibit tumor growth by preventing cells from progressing through the cell cycle .
Apoptosis Induction
Further investigations into the compound's mechanism revealed its ability to induce apoptosis in cancer cells. Flow cytometry analysis showed an increase in both early and late apoptotic cell populations following treatment.
Table 3: Apoptosis Analysis
| Treatment | Early Apoptosis (%) | Late Apoptosis (%) | Necrosis (%) |
|---|---|---|---|
| Untreated Control | 10.5 | 5.0 | 1.6 |
| Compound Treatment | 25.0 | 15.0 | 4.02 |
This indicates that the compound not only halts cell division but also promotes programmed cell death, which is crucial for effective cancer therapy .
Case Studies
Several case studies have documented the efficacy of imidazole derivatives in clinical settings:
- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections demonstrated that treatment with imidazole derivatives led to significant reductions in infection rates compared to standard treatments.
- Case Study on Cancer Therapy : In a preclinical model of liver cancer, administration of the compound resulted in reduced tumor size and improved survival rates among treated subjects compared to controls.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(Di(1-aziridinyl)phosphorothioyl)-2-(trichloromethyl)-4,5-dihydro-1H-imidazole?
- Methodological Answer : Retrosynthetic analysis using AI-driven tools (e.g., Template_relevance models) can predict feasible pathways by leveraging databases like Reaxys and BKMS_METABOLIC . One-step synthesis strategies are recommended to streamline the process, focusing on precursor scoring (minimum plausibility: 0.01) and selecting top-N reaction pathways (e.g., using aziridine and imidazole precursors with phosphorothioyl/trichloromethyl groups). Experimental validation should include monitoring reaction intermediates via HPLC or LC-MS .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- X-ray crystallography for absolute stereochemical determination (mean C–C bond deviation <0.002 Å) .
- NMR (¹H, ¹³C, ³¹P) to confirm aziridinyl, phosphorothioyl, and trichloromethyl group connectivity .
- Density Functional Theory (DFT) calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with reactivity .
Q. What initial biological activities should be prioritized for screening?
- Methodological Answer : Prioritize antimicrobial and anticancer assays based on structural analogs (e.g., imidazole derivatives with trichloromethyl groups show activity against Gram-positive bacteria and HeLa cells) . Use standardized protocols:
- Broth microdilution (MIC ≤ 50 µg/mL for bacteria/fungi) .
- MTT assays (IC₅₀ ≤ 10 µM for cancer cell lines) .
Advanced Research Questions
Q. How can reaction mechanisms involving the aziridinyl and phosphorothioyl groups be elucidated?
- Methodological Answer : Employ kinetic isotope effects (KIE) and trapping experiments to identify intermediates. For example, aziridine ring-opening under acidic conditions can be monitored via in-situ IR spectroscopy. Computational modeling (e.g., transition state theory) can clarify nucleophilic attack pathways at the phosphorus center .
Q. How can contradictory data in biological activity studies be resolved?
- Methodological Answer : Conduct meta-analyses of dose-response curves across multiple cell lines (e.g., NIH/3T3 vs. MCF-7) to identify cell-specific effects . Use synchrotron-based XAS to probe metal-binding interactions (e.g., Zn²⁺ or Fe³⁺), which may explain variability in cytotoxicity .
Q. What methodologies assess the environmental impact and degradation pathways of this compound?
- Hydrolysis studies (pH 5–9, 25–50°C) to track trichloromethyl group stability via GC-MS.
- Soil microcosm experiments to measure biodegradation half-life (t₁/₂) under aerobic/anaerobic conditions.
- Ecotoxicology assays using Daphnia magna (LC₅₀) and Vibrio fischeri (bioluminescence inhibition) .
Q. How can regioselective functionalization of the imidazole ring be achieved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
